2-Bromo-N-(4-{[cyclohexyl(methyl)amino]-sulfonyl}phenyl)acetamide
Overview
Description
2-Bromo-N-(4-{[cyclohexyl(methyl)amino]-sulfonyl}phenyl)acetamide is a chemical compound with the molecular formula C15H21BrN2O3S. This compound is characterized by its bromine atom, cyclohexyl group, and sulfonyl functional group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-N-(4-{[cyclohexyl(methyl)amino]-sulfonyl}phenyl)acetamide typically involves multiple steps, starting with the bromination of the corresponding aniline derivative
Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled reactions under specific conditions to ensure high yield and purity. The process involves the use of catalysts and solvents that are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are typically performed using alkyl halides and strong bases.
Major Products Formed:
Oxidation: The major product is typically the corresponding carboxylic acid.
Reduction: The major product is the corresponding amine.
Substitution: The major product is the substituted amine or amide.
Scientific Research Applications
This compound finds applications in various fields of scientific research, including chemistry, biology, medicine, and industry. It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Its unique structure makes it a valuable building block for the development of new drugs and materials.
Mechanism of Action
The mechanism by which 2-Bromo-N-(4-{[cyclohexyl(methyl)amino]-sulfonyl}phenyl)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological activity.
Comparison with Similar Compounds
When compared to similar compounds, 2-Bromo-N-(4-{[cyclohexyl(methyl)amino]-sulfonyl}phenyl)acetamide stands out due to its unique structural features. Similar compounds include 2-Bromo-N-(cyclohexylmethyl)-4-(trifluoromethoxy)aniline and 2-Bromo-6- {[cyclohexyl(methyl)amino]methyl}aniline. These compounds share the bromine atom and cyclohexyl group but differ in their functional groups and overall structure.
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Properties
IUPAC Name |
2-bromo-N-[4-[cyclohexyl(methyl)sulfamoyl]phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O3S/c1-18(13-5-3-2-4-6-13)22(20,21)14-9-7-12(8-10-14)17-15(19)11-16/h7-10,13H,2-6,11H2,1H3,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBUOTKQANPYLGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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